molecular formula C15H15ClN2O4S B1354308 Tolnifanide CAS No. 304911-98-6

Tolnifanide

Cat. No. B1354308
M. Wt: 354.8 g/mol
InChI Key: APDZUEJJUCDJTL-UHFFFAOYSA-N
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Description

Tolnifanide is a fungicide with a benzenesulfonamide structure . It has the IUPAC name N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide and the molecular formula C15H15ClN2O4S .

Scientific Research Applications

Toxicological Research and Safety Assessments

Tolnifanide's applications in scientific research primarily involve toxicological studies. These studies are crucial for understanding the safety and potential hazards of chemicals, including Tolnifanide. Research in this area contributes to the advancement of methodologies for assessing chemical hazards, moving away from traditional animal toxicology studies to more mechanism-based, target-specific observations using in vitro assays (Tice et al., 2013).

Environmental and Health Risk Assessment

Tolnifanide is also relevant in the context of assessing environmental and health risks posed by toxic chemicals. Studies in this domain involve analyzing the impact of chemicals like Tolnifanide on human health and the environment. This research is vital for identifying chemicals that require special monitoring due to their potential to cause harm in various scenarios, including industrial accidents or intentional misuse (Prodanchuk et al., 2021).

Development of Predictive Models for Toxicity

Research on Tolnifanide contributes to the development of predictive models for toxicity. These models are designed to predict the potential for toxicity based on bioactivity profiling, using data from various sources, including physical-chemical properties, biochemical assays, and toxicogenomic analyses. This approach is part of a broader effort to forecast toxicity and prioritize chemical testing (Dix et al., 2007).

Advancements in In Silico Toxicology

Tolnifanide's role in scientific research extends to advancements in in silico toxicology. This field involves the use of computational methods to predict toxicological endpoints, adverse effects, and metabolism of substances like Tolnifanide. It plays a crucial role in enhancing the safety evaluations and risk assessments in the pharmaceutical and chemical industries (Valerio, 2009).

Enhancing Understanding of Chemical-Biological Interactions

Studies involving Tolnifanide enhance our understanding of chemical-biological interactions, particularly in the context of toxicology and safety science. This research contributes to a more comprehensive understanding of how chemicals interact with biological systems, informing both scientific knowledge and practical applications in environmental and health safety (McPartland et al., 2014).

properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZUEJJUCDJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470881
Record name 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide

CAS RN

304911-98-6
Record name 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60%, 0.05 g (1.25 mmol)) in DMF (2.0 ml), 4′-chloro-2′-nitro-p-toluenesulfonanilide (0.30 g (0.92 mmol)) was added with stirring at room temperature. To the resulting mixture, after 15 minutes' stirring at room temperature, ethyl iodide (0.50 ml (6.25 mmol)) was added dropwise. After one hour's heating at 100° C. with stirring, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with water and saturated sodium chloride solution, successively, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (1:3) as eluent, giving 0.24 g (74%) of the title compound as pale yellow crystals.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

To a mixture of 4′-chloro-2′-nitro-p-toluenesulfonanilide sodium salt (1046 g (3.00 mol)) and DMF (1100 ml), heated in an oil bath kept at 100° C., was added diethyl sulfate (733.8 g (4.50 mol)) over a period of one hour. The resulting mixture was further stirred for 1.5 hours at the same temperature to complete the reaction, and then left to cool to room temperature. A 1.5% aqueous sodium hydroxide solution was added and the mixture was stirred for one hour. The resulting solid was then filtered, washed with water, dried and recrystallized from 1450 ml of ethyl acetate to give 858 g (81%) of the title compound as pale yellow crystals.
Name
4′-chloro-2′-nitro-p-toluenesulfonanilide sodium salt
Quantity
1046 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
733.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Wang, H Zhang, W Zhu, J Peng, X Li, Y Wang, Z Qi - Molecules, 2022 - mdpi.com
… Similarly, tolnifanide was developed by the Sumitomo Corporation of Japan for preventing … antifungal activities from cyazofamid, amisulbrom, and tolnifanide. Ezabadi et al. synthesized …
Number of citations: 2 www.mdpi.com
X Yan, S Chen, W Sun, X Zhou, D Yang… - International Journal of …, 2022 - mdpi.com
Botrytis cinerea is considered an important plant pathogen and is responsible for significant crop yield losses. With the frequent application of commercial fungicides, B. cinerea has …
Number of citations: 9 www.mdpi.com
N Cai, L He, K Wang, Z Feng, Z Cui, M Ji, Z Qi… - Bioorganic & Medicinal …, 2020 - Elsevier
… Regrettably, commercial varieties of sulfonamide fungicides, like tolnifanide, cyazofamid and amisulbrom, are less used in the field owing to their action characteristics are sometimes …
Number of citations: 13 www.sciencedirect.com
J Peng, K Wang, T Feng, H Zhang, X Li, Z Qi - Molecules, 2020 - mdpi.com
In recent years, Botrytis cinerea has led to serious yield losses because of its resistance to fungicides. Many sulfonamides with improved properties have been used.(1 S, 2 R-((3-…
Number of citations: 10 www.mdpi.com
T Feng, J Li, M Sun, J Peng, X Li, Z Qi - Biochimie, 2020 - Elsevier
This study investigated the effect of SYAUP–CN–26 on mitochondrial structure and function of Botrytis cinerea. The mitochondria, with the addition of SYAUP–CN–26 (EC 50 [1.823 mg/L…
Number of citations: 4 www.sciencedirect.com
XH Li, DC Wu, ZQ Qi, XW Li, ZM Gu… - Journal of agricultural …, 2010 - ACS Publications
To explore new potential fungicides, a series of novel compounds, including 11 2-oxocycloalkylsulfonamide (3) and 21 2-hydroxycycloalkylsulfonamide (4) derivatives, were …
Number of citations: 35 pubs.acs.org
M Wang, P Rui, C Liu, Y Du, P Qin, Z Qi, M Ji, X Li… - Molecules, 2017 - mdpi.com
Sulfonyl-containing compounds, which exhibit a broad spectrum of biological activities, comprise a substantial proportion of and play a vital role, not only in medicines but also in …
Number of citations: 15 www.mdpi.com
JQ Chai, YD Mei, L Tai, XB Wang, M Chen… - Journal of Agricultural …, 2023 - ACS Publications
Aiming to develop novel antifungal agents with a distinctive molecular scaffold targeting succinate dehydrogenase (SDH), 24 N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives …
Number of citations: 1 pubs.acs.org
WG HALLENBACH, H SCHWARZ, KG ILG… - ic.gc.ca
The invention relates, inter alia, to compounds of general formula (I), where the groups A1-A4, T, n, W, Q, R1 and B1-B4 have the meanings indicated in the description. Also described …
Number of citations: 0 www.ic.gc.ca
H Hamaguchi, T Hirooka, T Masaki… - Modern Crop …, 2012 - Wiley Online Library
Flubendiamide [1, 2], a member of the benzenedicarboxamides or phthalic diamides, and chlorantraniliprole [3], a member of the anthranilic diamides, are newly developed compounds …
Number of citations: 8 onlinelibrary.wiley.com

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